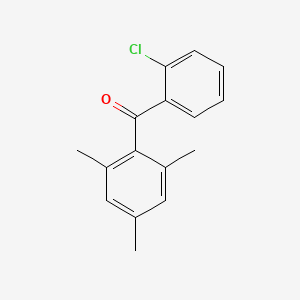
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound that features a methanone group bonded to both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, influencing their activity and leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)phenyl phosphinate
Uniqueness
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the presence of both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
71783-50-1 |
|---|---|
Fórmula molecular |
C16H15ClO |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15ClO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
Clave InChI |
FKMWZVIVMLJAEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


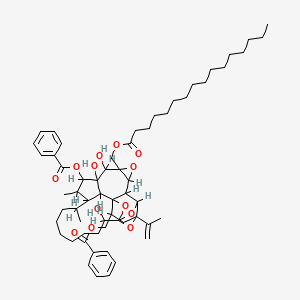
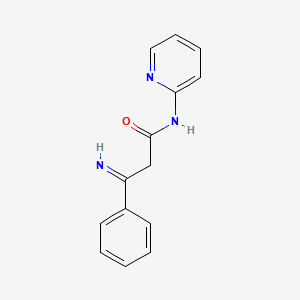

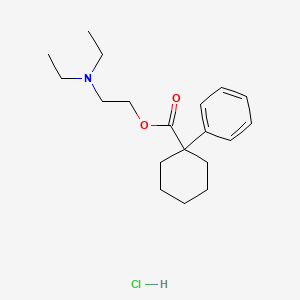
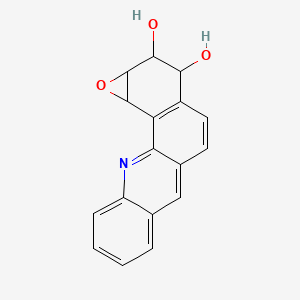



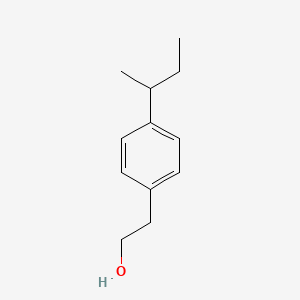
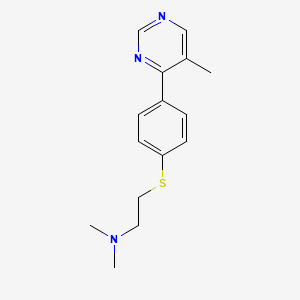

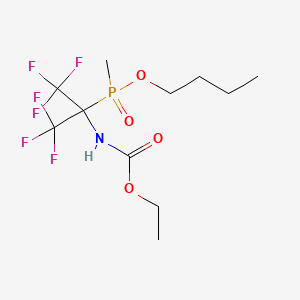
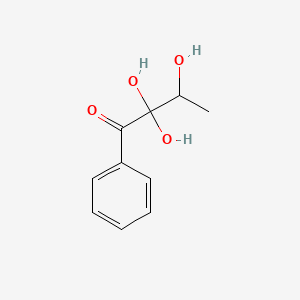
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
